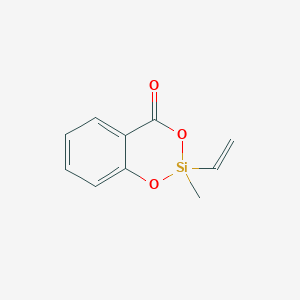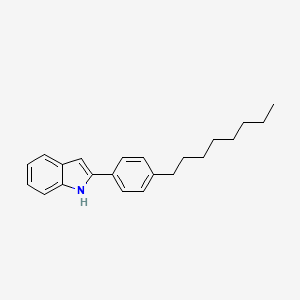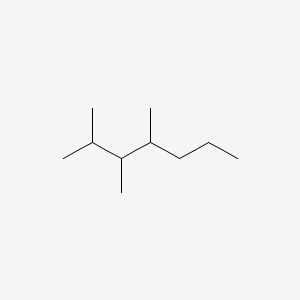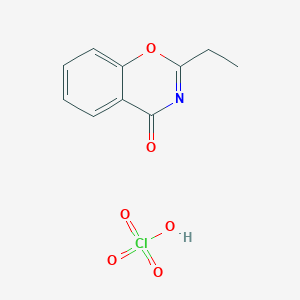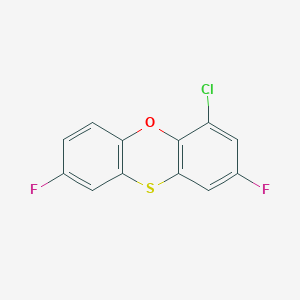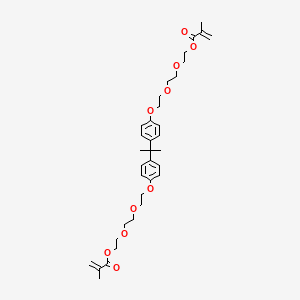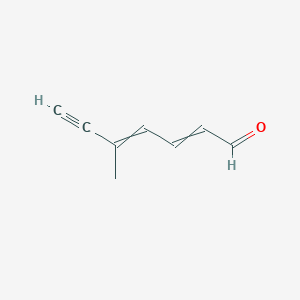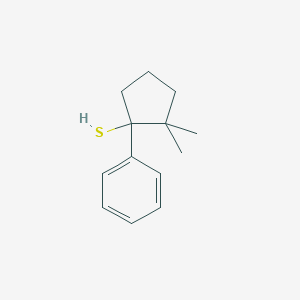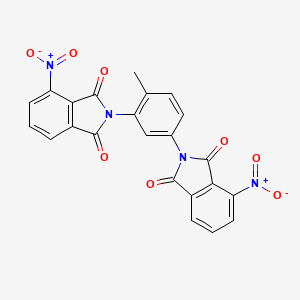![molecular formula C10H16O B14641664 Bicyclo[3.3.1]nonane-2-carbaldehyde CAS No. 54787-00-7](/img/structure/B14641664.png)
Bicyclo[3.3.1]nonane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[331]nonane-2-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[331]nonane framework with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an appropriate dienophile to form the bicyclo[3.3.1]nonane skeleton. Subsequent functionalization at the 2-position introduces the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by selective oxidation processes to introduce the aldehyde functionality. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, and other nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines, hydrazones.
Scientific Research Applications
Bicyclo[3.3.1]nonane-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: Similar bicyclic structure but with ketone groups at the 2 and 6 positions.
Bicyclo[3.3.1]nonane-2,6-diol: Contains hydroxyl groups at the 2 and 6 positions.
Bicyclo[3.3.1]nonane-2,6-dinitrile: Features nitrile groups at the 2 and 6 positions.
Uniqueness
Bicyclo[3.3.1]nonane-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
54787-00-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-7-10-5-4-8-2-1-3-9(10)6-8/h7-10H,1-6H2 |
InChI Key |
BRAXXURPTXSRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


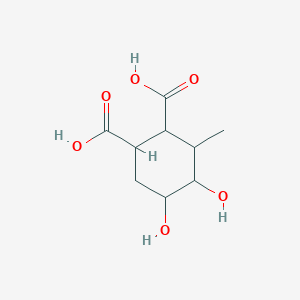

![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
